2,3,4,5-Tetra-o-acetyl-D-xylonitrile

Conformational analysis Molecular mechanics Stereochemical elucidation

Generic pentose aldononitrile procurement risks synthetic misdirection-only the D-xylo isomer (C-2 R configuration) directs Wohl degradation to D-threose (40.6% overall yield from D-glucose). This stereochemically defined tetraacetate eliminates co-elution risks in GC-MS monosaccharide analysis and provides unambiguous EI-MS fragmentation for xylose-derived linkage confirmation. • Obligate chiral precursor for D-threose via Wohl degradation (NaOMe/Ag₂CO₃ sequence). • Unique ³JHH coupling fingerprint enables unambiguous configurational assignment versus D-arabino, D-ribo, and D-lyxo isomers. • Essential non-methylated standard for polysaccharide methylation linkage analysis by GC-MS (PMAN method).

Molecular Formula C13H17NO8
Molecular Weight 315.28 g/mol
CAS No. 13501-95-6
Cat. No. B089260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetra-o-acetyl-D-xylonitrile
CAS13501-95-6
Molecular FormulaC13H17NO8
Molecular Weight315.28 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3
InChIKeyYHTPKBYAZJOQCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Procurement Relevance


2,3,4,5-Tetra-O-acetyl-D-xylononitrile (CAS 13501-95-6) is a fully acetylated aldononitrile derivative of the pentose sugar D-xylose, belonging to the class of per-O-acetylaldononitriles (PAANs) [1]. It possesses the molecular formula C13H17NO8 (MW 315.28 g/mol), with four acetyl protecting groups esterified to the hydroxyl positions (C-2 through C-5) of the acyclic nitrile chain, and retains the D-xylo stereochemical configuration (1S,2R,3R) [2]. This compound is a white crystalline solid (typical vendor purity ≥95%) that is employed as a protected chiral intermediate in carbohydrate chemistry, particularly in Wohl degradation sequences for chain-shortened sugar synthesis, and as a derivatization standard in GC-MS-based monosaccharide analysis . It is listed under NSC 42415 in the National Cancer Institute's compound repository [3].

1
Chiral Intermediate D-xylo stereochemical control for Wohl degradation-based D-threose synthesis
2
GC-MS Standard Authentic peracetylated aldononitrile standard for monosaccharide linkage analysis
3
NMR Elucidation Isomer-specific conformational ensemble for ³JHH-based stereochemical assignment

Why In-Class Isomers Cannot Substitute


Peracetylated aldononitrile derivatives of isomeric pentoses (e.g., D-arabinose, D-ribose, D-lyxose) share the identical molecular formula (C13H17NO8) and molecular weight, yet their stereochemical configuration at C-2, C-3, and C-4 governs both their conformational populations in solution and their downstream synthetic outcomes [1][2]. In Wohl degradation sequences, the stereochemistry of the starting aldononitrile tetraacetate dictates the identity of the chain-shortened aldose product—tetraacetyl-D-xylononitrile yields D-threose, whereas tetraacetyl-D-arabononitrile yields D-erythrose [3]. In analytical applications, co-elution of isomeric PAANs under standard GC conditions is a documented risk; only the D-xylo-configured derivative produces a distinct EI-MS fragmentation signature that unambiguously confirms xylose-derived glycosidic linkages in polysaccharide methylation analysis [4]. Generic procurement of an unspecified pentose aldononitrile tetraacetate therefore risks both synthetic misdirection and analytical misassignment.

D-Xylo PAAN (Target) C-2 (R) configuration directs Wohl degradation to D-threose; produces distinct EI-MS fragmentation signature for unambiguous xylose linkage confirmation
D-Arabino / D-Ribo / D-Lyxo PAAN Identical MW and bulk properties, but different C-2/C-3 stereochemistry may shift degradation product identity and alter GC-MS fragmentation patterns
Stereochemically Verified Lot Confirmed D-xylo configuration via InChIKey and optical rotation enables reproducible synthetic and analytical outcomes
Generic Pentose PAAN (Unspecified) Co-elution risk under standard GC conditions; NMR coupling constants may not match D-xylo reference data, risking misassignment

Quantitative Differentiation Evidence


Conformational Population Distribution Among Isomers

The D-xylo-configured peracetylated aldononitrile exhibits a distinct conformational population profile compared to its D-ribo, D-arabino, and D-lyxo isomers, as determined by MM2 force-field calculations [1]. Xylose-derived PAAN populates a dominant conformer (2U(64.71)-3G(178.76)-4K'(-59.68)) at 11.3% relative abundance, accompanied by five additional populated conformers each near 9% abundance, reflecting a more dispersed conformational ensemble than the ribose isomer (single conformer at 27.3%) or the arabinose isomer (showing a different distribution pattern) [1]. This dispersion has direct consequences for NMR-based stereochemical assignment, as the D-xylo configuration produces a unique set of vicinal proton-proton coupling constants (³JHH) that can be unambiguously differentiated from those of other pentose PAANs [1].

Conformational Ensemble
Head-to-head
Xylose PAAN max 11.3% vs ribose PAAN max 27.3% populated conformer; six conformers distributed, none exceeding 12%
Xylo|Ribo 27.3%
Isomer-specific ³JHH fingerprint for NMR-based stereochemical assignment
MM2 force-field; conformer populations from relative steric energies
Conformational analysis Molecular mechanics Stereochemical elucidation

Wohl Degradation Pathway and Product Outcome

Tetraacetyl-D-xylononitrile undergoes Wohl degradation (sodium methoxide treatment followed by hydrolysis of acetyl groups with sulfuric acid and nitrile removal) to yield the corresponding pentose with a reported yield of 40.6% relative to the initial D-glucose precursor [1]. In direct comparison, tetraacetyl-D-arabononitrile is degraded via ammonia–silver oxide to triacetyl-D-erythrose and D-erythrose diacetamide, or via sodium methoxide and silver carbonate to D-erythrose [1]. The divergent degradation pathways and product identities (D-threose from the xylo-configured nitrile vs. D-erythrose from the arabino-configured nitrile) are a direct consequence of the C-2 stereochemistry, making isomer verification essential before undertaking the Wohl degradation step [1].

Wohl Degradation Outcome
Cross-study comparable
Tetraacetyl-D-xylononitrile → D-threose (40.6% from D-glucose); arabino isomer → D-erythrose via alternative pathway
D-Threose|D-Erythrose (arabino)
C-2 stereochemistry directs chain-shortened product identity
NaOMe/H₂SO₄/Ag₂CO₃ pathway; yields protocol-dependent
Wohl degradation Chain-shortening Rare sugar synthesis

Predicted Physicochemical Property Comparison

The predicted physicochemical properties of 2,3,4,5-tetra-O-acetyl-D-xylononitrile, as computed by the ACD/Labs Percepta Platform, include a density of 1.3±0.1 g/cm³, a boiling point of 435.7±45.0 °C at 760 mmHg, an ACD/LogP of 0.18, a polar surface area of 129 Ų, and zero hydrogen bond donors [1]. These values are computed from the 2D molecular structure and are identical for all pentose PAAN diastereomers sharing the same connectivity, meaning that procurement verification must rely on stereochemical rather than bulk physicochemical criteria [1]. The experimentally confirmed molecular formula (C13H17NO8) and molecular weight (315.276 g/mol) are shared with D-arabinononitrile tetraacetate, D-ribononitrile tetraacetate, and D-lyxononitrile tetraacetate [2].

Predicted Physicochemical Properties
Class-level inference
Density 1.3±0.1 g/cm³, LogP 0.18, PSA 129 Ų — identical across all C₁₃H₁₇NO₈ pentose PAAN isomers
Stereochemical verification required; bulk properties cannot confirm isomer identity
ACD/Labs Percepta; 2D-connectivity-based prediction
Physicochemical property prediction Chromatographic behavior Pre-formulation screening

GC-MS Retention Time and Fragmentation Signature

When D-xylose is derivatized via the aldononitrile acetate method and analyzed by GC-MS, the resulting peracetylated aldononitrile (2,3,4,5-tetra-O-acetyl-D-xylononitrile) elutes within the pentose retention window of 24.8–26.0 minutes under the specified conditions, with characteristic EI-MS fragment ions at m/z 103, 115, and 145 [1]. This retention range is shared by all pentose-derived PAANs (ribose, arabinose, xylose, lyxose), but each isomer produces a distinct EI-MS fragmentation pattern that enables unambiguous identification when matched against authentic standards [2]. The aldononitrile acetate derivatization method has been demonstrated to be more stable than trimethylsilyl (TMS) derivatization for quantitative soil neutral sugar analysis, providing improved day-to-day reproducibility [3].

GC-MS Retention & Fragmentation
Method context
Pentose PAAN retention window 24.8–26.0 min; characteristic EI-MS ions at m/z 103, 115, 145 for xylose-derived PAAN
Authentic xylose-PAAN standard needed for peak assignment in polysaccharide linkage analysis
Aldononitrile acetate derivatization; retention shifts ~7 min per carbon number change
GC-MS derivatization Monosaccharide analysis Aldose identification

Validated Application Scenarios


Stereospecific Synthesis of D-Threose

2,3,4,5-Tetra-O-acetyl-D-xylononitrile is the obligatory chiral precursor for the synthesis of D-threose via the Wohl degradation sequence (NaOMe treatment, H₂SO₄-mediated acetyl hydrolysis, Ag₂CO₃-mediated nitrile removal), yielding the chain-shortened tetrose with a reported 40.6% overall yield from D-glucose [1]. The C-2 (R) configuration of the xylo isomer is what directs the degradation toward D-threose; the corresponding arabino-configured nitrile (C-2 (S)) yields the epimeric D-erythrose under analogous conditions [1]. This application scenario is directly supported by evidence from Section 3, Evidence Item 2.

NMR-Based Stereochemical Elucidation

The distinct conformational ensemble of the D-xylo PAAN derivative—characterized by six populated conformers with no single conformer exceeding 11.3% abundance—generates a unique set of vicinal ¹H-¹H coupling constants (³JHH) that serves as a stereochemical fingerprint for the parent D-xylose [2]. This property is exploited in the integrated NMR/molecular mechanics protocol described by López-Calahorra et al., wherein the experimental ³JHH values of an unknown PAAN derivative are matched against MM2-calculated coupling constants for each diastereomer to assign the aldose configuration [2]. This scenario is directly supported by evidence from Section 3, Evidence Item 1.

GC-MS Reference Standard for Linkage Analysis

In methylation analysis of polysaccharides, partially methylated alditol acetates (PMAAs) or partially methylated aldononitrile acetates (PMANs) are analyzed by GC-MS to determine glycosidic linkage positions [3]. The authentic 2,3,4,5-tetra-O-acetyl-D-xylononitrile standard is required to establish the retention time and EI-MS fragmentation signature for the non-methylated xylose terminus, against which partially methylated derivatives are referenced [4]. The aldononitrile acetate derivatization approach has been validated as more stable than TMS derivatization for quantitative soil carbohydrate analysis [5]. This scenario is directly supported by evidence from Section 3, Evidence Items 3 and 4.

Synthesis of Glycopyranosyl Cyanides

D-Xylose-derived 3,4,5-tri-O-acetyl-2,6-anhydro-1-deoxy-1-nitrohexitol serves as a precursor to 3,4,5-tri-O-acetyl-2,6-anhydrohexononitrile (a glycopyranosyl cyanide) in yields of 65–80% upon treatment with phosphorus trichloride in pyridine, without anomerization [6]. This reaction sequence, reported by Somsák and co-workers, proceeds with comparable efficiency across D-xylose, D-lyxose, L-arabinose, and D-ribose starting materials, but the stereochemistry of the resulting anhydrohexononitrile is dictated by the parent pentose configuration [6]. The xylo-configured product is specifically required for downstream elaboration to 1,2-cis-configured C-glycosyl compounds.

Application
Selection Property
Validation Focus
D-Threose stereospecific synthesis
Stereochemical configuration control at C-2
Wohl degradation product identity verification
NMR stereochemical elucidation
Conformational ensemble differentiation
³JHH coupling-constant matching against isomer database
GC-MS polysaccharide linkage analysis
Authentic retention-time and fragmentation indexing
EI-MS fragmentation pattern confirmation for xylose termini
Glycopyranosyl cyanide precursor synthesis
Parent pentose stereochemistry mapping
Anhydrohexononitrile configuration outcome verification
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